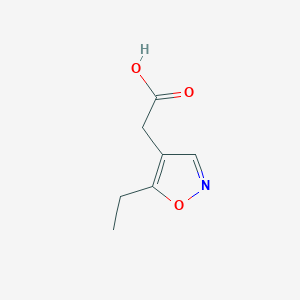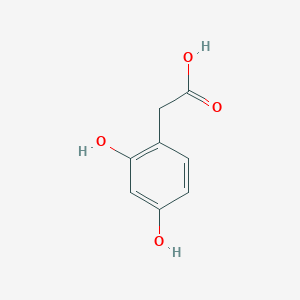
S-Adnadda-M-LR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Adnadda-M-LR is a type of cyclic peptide that has been studied for its potential use in scientific research. This peptide has been synthesized using a variety of methods and has been shown to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of S-Adnadda-M-LR is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell growth and the modulation of the immune system. S-Adnadda-M-LR has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. Additionally, S-Adnadda-M-LR has been shown to modulate the activity of immune cells, including T cells and natural killer cells.
Biochemical and Physiological Effects:
S-Adnadda-M-LR has a range of biochemical and physiological effects. In addition to its ability to inhibit MMPs and modulate the immune system, S-Adnadda-M-LR has been shown to have anti-inflammatory properties and to inhibit the formation of reactive oxygen species (ROS). These properties make S-Adnadda-M-LR a promising candidate for the development of new drugs and therapies.
Advantages and Limitations for Lab Experiments
S-Adnadda-M-LR has several advantages for lab experiments. It is relatively easy to synthesize using solid-phase or solution-phase peptide synthesis, and it has been shown to have a range of biochemical and physiological effects. However, there are also limitations to using S-Adnadda-M-LR in lab experiments. For example, it may be difficult to study the mechanism of action of S-Adnadda-M-LR due to its complex structure and the potential for interactions with other molecules in the cell.
Future Directions
There are several future directions for research on S-Adnadda-M-LR. One area of interest is in the development of new drugs and therapies based on the properties of S-Adnadda-M-LR. Another area of interest is in the study of the mechanism of action of S-Adnadda-M-LR. Further research is also needed to fully understand the biochemical and physiological effects of S-Adnadda-M-LR and to identify any potential limitations to its use in lab experiments. Overall, the potential applications of S-Adnadda-M-LR in scientific research make it an exciting area of study for researchers in a variety of fields.
Synthesis Methods
The synthesis of S-Adnadda-M-LR has been achieved using a variety of methods. One common method involves the use of solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain. Another method involves the use of solution-phase peptide synthesis, which involves the coupling of amino acids in solution. Both methods have been used successfully to synthesize S-Adnadda-M-LR.
Scientific Research Applications
S-Adnadda-M-LR has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs and therapies. S-Adnadda-M-LR has been shown to have a range of biochemical and physiological effects, including the ability to inhibit enzymes involved in cancer cell growth and to modulate the immune system. These properties make S-Adnadda-M-LR a promising candidate for the development of new drugs and therapies.
properties
CAS RN |
141634-76-6 |
|---|---|
Product Name |
S-Adnadda-M-LR |
Molecular Formula |
C50H74N10O14 |
Molecular Weight |
1039.2 g/mol |
IUPAC Name |
(5R,8R,11R,12S,15S,18S,19S,22R)-18-[(1E,3E,5S,6S)-6-acetyloxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-15-[3-(diaminomethylideneamino)propyl]-5-(hydroxymethyl)-1,12,19-trimethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid |
InChI |
InChI=1S/C50H74N10O14/c1-26(2)22-37-46(68)59-41(49(72)73)30(6)43(65)55-35(16-13-21-53-50(51)52)45(67)54-34(18-17-27(3)23-28(4)39(74-32(8)62)24-33-14-11-10-12-15-33)29(5)42(64)56-36(48(70)71)19-20-40(63)60(9)31(7)44(66)58-38(25-61)47(69)57-37/h10-12,14-15,17-18,23,26,28-30,34-39,41,61H,7,13,16,19-22,24-25H2,1-6,8-9H3,(H,54,67)(H,55,65)(H,56,64)(H,57,69)(H,58,66)(H,59,68)(H,70,71)(H,72,73)(H4,51,52,53)/b18-17+,27-23+/t28-,29-,30-,34-,35-,36+,37+,38+,39-,41+/m0/s1 |
InChI Key |
LIAFLGINUNSQGF-QKKGDWEISA-N |
Isomeric SMILES |
C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)CO)CC(C)C)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC(=O)C)/C |
SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)CO)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC(=O)C)C |
Canonical SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)CO)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC(=O)C)C |
synonyms |
(SER(1)-ADMADDA(5))MICROSYSTIN-LR S-ADNADDA-M-LR |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







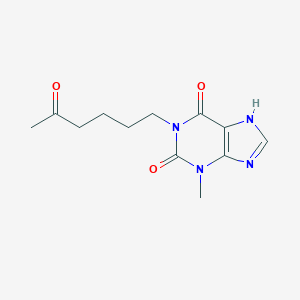

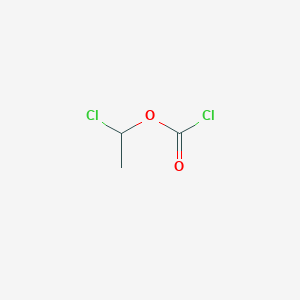
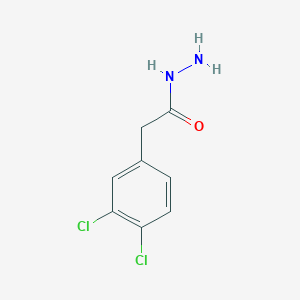
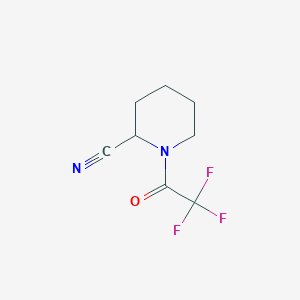

![3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propyl 8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B140574.png)
